molecular formula C17H13N5S B10786309 2-(4-methylthiazol-2-yl)-N-(pyridin-4-yl)quinazolin-4-amine

2-(4-methylthiazol-2-yl)-N-(pyridin-4-yl)quinazolin-4-amine

Cat. No.: B10786309
M. Wt: 319.4 g/mol
InChI Key: NBMFKJACAZPWPF-UHFFFAOYSA-N
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Description

GW869640 is a selective inhibitor of neutral sphingomyelin phosphodiesterase, an enzyme involved in the metabolism of sphingomyelin to ceramide. This compound has been extensively studied for its role in blocking exosome biogenesis and its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GW869640 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the core structure: This involves the reaction of 1,4-phenylenediamine with 4,5-dihydro-1H-imidazole-2-carboxaldehyde under controlled conditions to form the intermediate.

    Coupling reactions: The intermediate is then coupled with 4-(4,5-dihydro-1H-imidazol-2-yl)benzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods: Industrial production of GW869640 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch processing: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: GW869640 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert GW869640 into reduced forms with different biological activities.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products:

Scientific Research Applications

GW869640 has a wide range of scientific research applications, including:

Mechanism of Action

GW869640 exerts its effects by selectively inhibiting neutral sphingomyelin phosphodiesterase, leading to a decrease in ceramide production. This inhibition affects various cellular processes, including:

Comparison with Similar Compounds

    GW4869: Another inhibitor of neutral sphingomyelin phosphodiesterase with similar properties and applications.

    Cambinol: A compound with neuroprotective properties that also inhibits neutral sphingomyelinase.

    Fumonisin B1: A mycotoxin that inhibits ceramide synthase and affects sphingolipid metabolism.

Uniqueness of GW869640: GW869640 is unique due to its high selectivity for neutral sphingomyelin phosphodiesterase and its potent inhibitory effects on exosome biogenesis. This selectivity makes it a valuable tool for studying sphingomyelin metabolism and developing therapeutic strategies targeting exosome-mediated diseases .

Properties

Molecular Formula

C17H13N5S

Molecular Weight

319.4 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)-N-pyridin-4-ylquinazolin-4-amine

InChI

InChI=1S/C17H13N5S/c1-11-10-23-17(19-11)16-21-14-5-3-2-4-13(14)15(22-16)20-12-6-8-18-9-7-12/h2-10H,1H3,(H,18,20,21,22)

InChI Key

NBMFKJACAZPWPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4

Origin of Product

United States

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